![molecular formula C6H10ClN3O2 B1377827 Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375909-46-8](/img/structure/B1377827.png)
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is an organic compound with the CAS Number: 1375909-46-8 . It has a molecular weight of 191.62 . The IUPAC name for this compound is tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione hydrochloride .
Molecular Structure Analysis
The InChI code for Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is 1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h7,10H,1-3H2,(H,8,11);1H .Physical And Chemical Properties Analysis
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a powder at room temperature . It has a melting point of 223-224 degrees Celsius .Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
Solubility and Partitioning in Biologically Relevant Solvents
A novel antifungal compound of the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, suggesting potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Antibacterial Activity
New derivatives of thiazolidine-2,4-dione were synthesized and showed in vitro antimicrobial activities against pathogens like Staphylococcus aureus and Proteus vulgaris, indicating their potential as antibacterial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Neurological Disorder Research
Anticonvulsant Screening
Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones showed potential anticonvulsant activity in various tests, suggesting their usefulness in researching neurological disorders (Dhanawat, Banerjee, & Shrivastava, 2011).
Drug Development and Pharmacophore Modeling
Pharmacophore Models for Serotonin Receptors
Studies on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione hydrochloride have focused on their affinity for 5-HT(1A) and α(1)-adrenoceptors, contributing to the development of new drugs with potential antidepressant or antipsychotic effects (Handzlik et al., 2011).
Antiviral Research
Diketopiperazine Derivatives for Antivirus Activity
Derivatives isolated from marine-derived Streptomyces sp. showed modest to potent antivirus activity against influenza A (H1N1) virus, indicating the potential for developing new antiviral agents from natural products (Wang et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPINYSEWSOODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
CAS RN |
1375909-46-8 |
Source


|
| Record name | octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

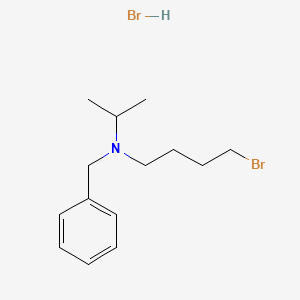


![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)
![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
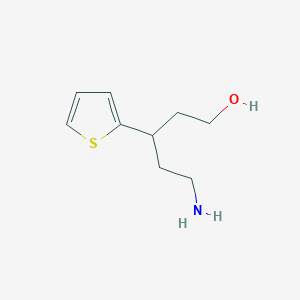
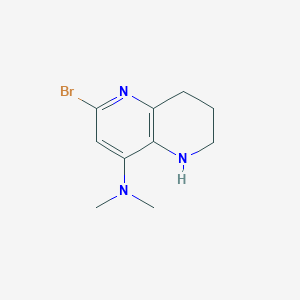
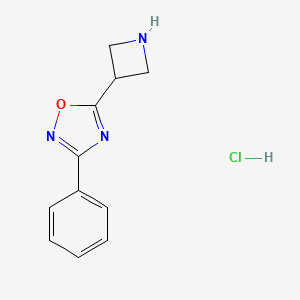
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
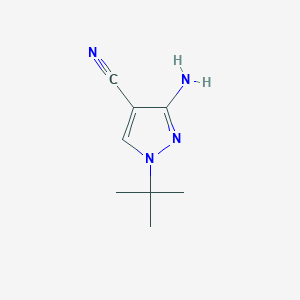
methanol](/img/structure/B1377765.png)
